Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride
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Overview
Description
Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Moderate to high temperatures (50-100°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Conditions may vary depending on the substituent being introduced
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development
Industry: Utilized in the production of specialty chemicals or materials
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as:
Enzyme Inhibition: Blocking the activity of specific enzymes
Receptor Binding: Modulating the activity of receptors involved in cellular signaling
Pathway Modulation: Influencing biochemical pathways to achieve a desired effect
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate: Without the hydrochloride component
Methyl 2-(methylamino)-2-(oxan-3-yl)acetate: With a methyl ester instead of an ethyl ester
Ethyl 2-(amino)-2-(oxan-3-yl)acetate: Without the methyl group on the amino moiety
Uniqueness
Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties. The presence of the hydrochloride component can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-10(12)9(11-2)8-5-4-6-13-7-8;/h8-9,11H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBXRIZTKUHQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCOC1)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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